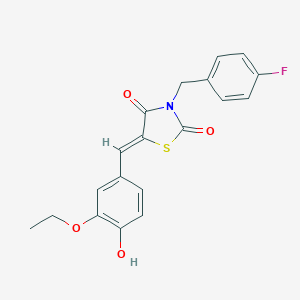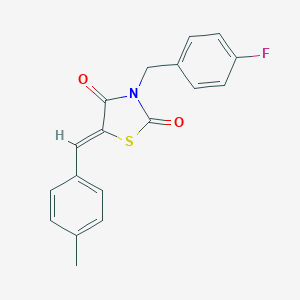
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as BBT or BDD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound is a potent antioxidant and has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by modulating various signaling pathways. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the NF-κB pathway, which is a major mediator of inflammation. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to possess antioxidant and anti-inflammatory properties. It has been found to scavenge free radicals and reduce oxidative stress. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a potent antioxidant and has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and can be obtained in good yield. However, 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has poor solubility in water, which may limit its use in certain applications. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is also relatively unstable and can undergo hydrolysis under certain conditions.
Future Directions
There are several future directions for the research on 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential application of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione may also have potential as an anticancer agent. Further research is needed to elucidate the mechanism of action of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione and to identify its molecular targets. The development of more stable and water-soluble derivatives of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione may also be of interest.
Synthesis Methods
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a one-pot reaction of 4-bromobenzaldehyde, 2-chloro-4,5-dimethoxybenzaldehyde, and thiazolidine-2,4-dione in the presence of a catalytic amount of piperidine. The reaction is carried out in ethanol at reflux temperature for 6 hours. The yield of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is around 60%.
Scientific Research Applications
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
Product Name |
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H15BrClNO4S |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-25-15-7-12(14(21)9-16(15)26-2)8-17-18(23)22(19(24)27-17)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3/b17-8- |
InChI Key |
TVFAGTULXPCYSZ-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)

![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)
![3-(4-chlorobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302132.png)
![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302140.png)


![(5Z)-5-[2-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302145.png)